Methyl 4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic organic compound It is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-1,2,5,6-tetrahydropyridine with methyl chloroformate in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated tetrahydropyridine derivatives.
Scientific Research Applications
Methyl 4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmacologically active compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine: Another derivative with distinct chemical properties and applications.
Properties
CAS No. |
1253226-21-9 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 4-methyl-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h9H,3-5H2,1-2H3 |
InChI Key |
NUYKQMDZFHPQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CNCC1)C(=O)OC |
Origin of Product |
United States |
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